molecular formula C12H11N B1294863 5-Methyl-2-phenylpyridine CAS No. 27012-22-2

5-Methyl-2-phenylpyridine

Cat. No. B1294863
CAS RN: 27012-22-2
M. Wt: 169.22 g/mol
InChI Key: ZYLPQYYLLRBVOK-UHFFFAOYSA-N
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Patent
US09184397B2

Procedure details

2-Bromo-5-methylpyridine (30 g, 174 mmol), phenylboronic acid (25.5 g, 209 mmol), dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (2.86 g, 6.98 mmol) and potassium phosphate tribasic monohydrate (120 g, 523 mmol) were added to toluene (600 mL) and water (60 mL). The reaction mixture was degassed with nitrogen for 20 min. Pd2(dba)3 (3.19 g, 3.49 mmol) was added and the reaction mixture was refluxed for 18 h. After cooling, the organic layer was separated and the aqueous layer extracted with 3×50 mL dichloromethane, dried over sodium sulfate and evaporated. The crude product was chromatographed on silica gel with 75/25 (v/v) hexane/EtOAc and then distilled on a Kugelrohr apparatus (150° C., 100 mbar) to give 26 g (88%) of 5-methyl-2-phenylpyridine as a white solid. The product was confirmed by NMR and GC/MS. HPLC purity: 99.2%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
catalyst
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.19 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.[C:9]1(B(O)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.O.[O-]P([O-])([O-])=O.[K+].[K+].[K+].C1(C)C=CC=CC=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.O>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:3][CH:4]=1 |f:2.3.4.5.6,8.9.10.11.12|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)C
Name
Quantity
25.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
120 g
Type
reactant
Smiles
O.[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
600 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2.86 g
Type
catalyst
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.19 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed with nitrogen for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with 3×50 mL dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel with 75/25 (v/v) hexane/EtOAc
DISTILLATION
Type
DISTILLATION
Details
distilled on a Kugelrohr apparatus (150° C., 100 mbar)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC(=NC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.